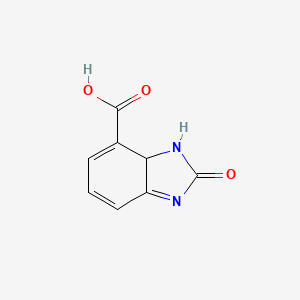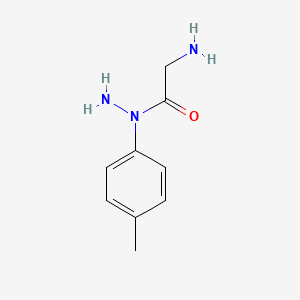
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Substitution Reactions: The phenethyl and methoxy groups are introduced through substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Potential analgesic or anesthetic properties.
Industry: Could be used in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its interaction with biological targets:
Molecular Targets: It may interact with receptors in the nervous system, such as opioid receptors.
Pathways Involved: The compound could modulate pain pathways or neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another piperidine derivative with potent analgesic properties.
Loperamide: A piperidine derivative used to treat diarrhea.
Uniqueness
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have unique properties due to its specific substitution pattern and functional groups, which could influence its pharmacological profile and chemical reactivity.
Properties
Molecular Formula |
C23H31ClN2O3 |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O3.ClH/c1-27-18-23(26)25(20-8-10-22(28-2)11-9-20)21-13-16-24(17-14-21)15-12-19-6-4-3-5-7-19;/h3-11,21H,12-18H2,1-2H3;1H |
InChI Key |
JMMQEYSVKUYOMY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


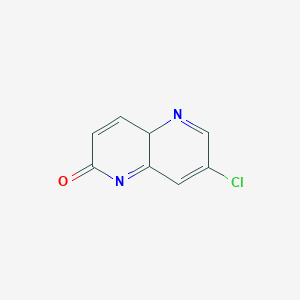
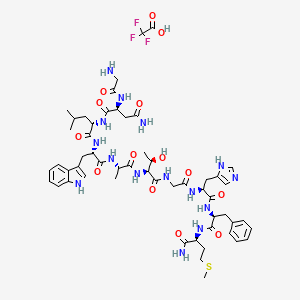
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)

![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
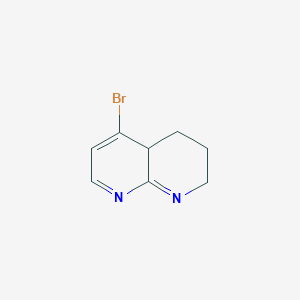
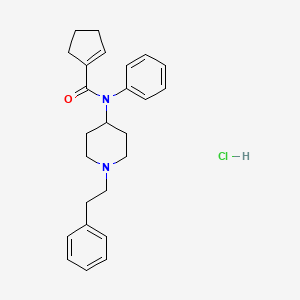
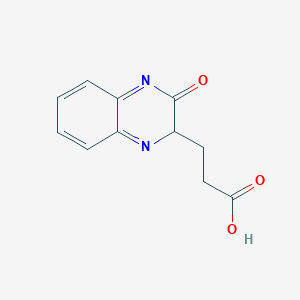
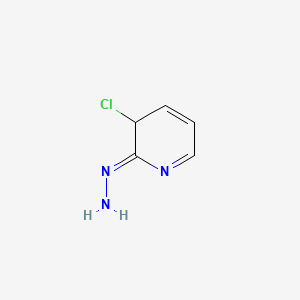
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
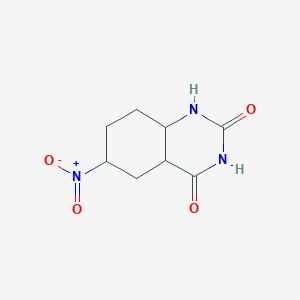
![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
